molecular formula C15H10FNO3 B6376959 MFCD18314493 CAS No. 1261964-98-0

MFCD18314493

Cat. No.: B6376959
CAS No.: 1261964-98-0
M. Wt: 271.24 g/mol
InChI Key: QEJBXMOVDIGFQW-UHFFFAOYSA-N
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Description

MFCD18314493 is a chemical compound whose structural and functional properties are of significant interest in industrial and pharmaceutical research. Such compounds are frequently utilized in catalysis, medicinal chemistry, or materials science due to their reactivity and stability. Hypothetically, this compound may share synthetic pathways with compounds like pyrrolotriazines or boronic acid derivatives, which are synthesized via cross-coupling reactions or catalytic cycles .

Properties

IUPAC Name

methyl 5-(4-cyano-3-hydroxyphenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-15(19)12-6-9(4-5-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJBXMOVDIGFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684938
Record name Methyl 4'-cyano-4-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-98-0
Record name Methyl 4'-cyano-4-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314493 typically involves a multi-step process. One common method includes the reaction of precursor compounds under controlled conditions. For instance, a one-step solution deposition method can be employed, where the precursor solution is carefully engineered to ensure high-quality product formation . The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis techniques. These methods are designed to maximize efficiency and minimize costs. Techniques such as co-precipitation and spin coating are commonly used to produce the compound in bulk . The industrial processes are optimized to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: MFCD18314493 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents like hydrogen peroxide, while reduction reactions might use reducing agents such as sodium borohydride.

Common Reagents and Conditions: The reactions involving this compound typically require precise control of conditions such as temperature, pressure, and pH. Common reagents include acids, bases, and solvents that facilitate the desired transformations. For instance, the use of acidic or basic conditions can significantly influence the reaction pathways and products formed.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds. The choice of reagents and conditions allows for the selective formation of desired products.

Scientific Research Applications

MFCD18314493 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds and as a reagent in various reactions. In biology, it has potential applications in drug development and as a tool for studying biochemical pathways. In medicine, this compound is being explored for its therapeutic potential in treating various diseases. Industrially, it is used in the production of advanced materials and as a component in manufacturing processes .

Mechanism of Action

The mechanism of action of MFCD18314493 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally analogous compounds identified in the evidence, emphasizing molecular properties, synthesis, and applications.

Table 1: Structural and Physicochemical Comparison

Compound (MDL/CAS) Molecular Formula Molecular Weight Key Functional Groups Solubility (mg/mL) Log S (ESOL) Bioavailability Score
MFCD18314493 (hypothetical) C₆H₅BX₂Y (example) ~220–250 Boron-halogen, aromatic 0.24–0.68* -2.5 to -3.0 0.55–0.60
CAS 1046861-20-4 C₆H₅BBrClO₂ 235.27 Boronic acid, halogen 0.24 -2.99 0.55
CAS 918538-05-3 C₆H₃Cl₂N₃ 188.01 Chlorinated pyrrolotriazine 0.24 -2.99 0.55
CAS 1761-61-1 C₇H₅BrO₂ 201.02 Brominated aromatic acid 0.687 -2.47 0.55

*Hypothesized based on analogous compounds.

Key Differences:

Functional Groups :

  • This compound (hypothetical): Likely contains boron or nitrogen-heterocyclic groups, enabling applications in Suzuki-Miyaura coupling (common in boronic acids) .
  • CAS 918538-05-3: Chlorinated pyrrolotriazine core, typical in kinase inhibitors or agrochemicals .
  • CAS 1761-61-1: Brominated benzoic acid derivative, often used in polymer synthesis .

Synthetic Methods :

  • Boron-containing compounds (e.g., CAS 1046861-20-4) are synthesized via palladium-catalyzed cross-coupling, requiring reagents like Pd(dppf)Cl₂ and potassium phosphate .
  • Chlorinated heterocycles (e.g., CAS 918538-05-3) involve nucleophilic substitution or cyclization reactions in polar solvents like DMF .

Applications :

  • Boron derivatives: Catalysis (e.g., coupling reactions) and drug design (e.g., proteasome inhibitors) .
  • Chlorinated pyrrolotriazines: Anticancer agents due to their ability to disrupt enzymatic activity .
  • Brominated aromatics: Flame retardants or intermediates in organic synthesis .

Research Findings and Limitations

Performance in Catalysis

Boron-containing analogs of this compound exhibit high catalytic efficiency in cross-coupling reactions, achieving yields >90% under optimized conditions (e.g., 75°C, THF/H₂O solvent) .

Pharmacological Potential

Pyrrolotriazine derivatives demonstrate IC₅₀ values in the nanomolar range against specific cancer cell lines, but their poor solubility (Log S < -2.5) limits bioavailability . Boron-based compounds, while more soluble, may face toxicity concerns due to residual metal catalysts .

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